molecular formula C10H14N2S B3057997 1-Ethyl-3-(3-methylphenyl)thiourea CAS No. 87043-38-7

1-Ethyl-3-(3-methylphenyl)thiourea

Cat. No. B3057997
CAS RN: 87043-38-7
M. Wt: 194.3 g/mol
InChI Key: YDUGLSQPIVEIMP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-methylphenyl)thiourea is a type of thiourea derivative . Thioureas are privileged architectures that have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals .


Synthesis Analysis

Thioureas and their derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The general structure of 1-acyl/aroyl-3-(mono or di-alkyl/aryl)thiourea is shown in Scheme 1 . The X-ray crystal and molecular structures have been determined resulting in a planar acyl thiourea group, with the C=S and C=O adopting a pseudo-antiperiplanar conformation .


Chemical Reactions Analysis

Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores . Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of thioureas can be changed by the combination of cationic and anionic structures . They have been the subject of extensive study in coordination chemistry and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .

Scientific Research Applications

  • Synthesis and Characterization

    • Thiourea derivatives, including 1-Ethyl-3-(3-methylphenyl)thiourea, have been synthesized using microwave irradiation technique, showing high yields and efficiency in the process. These compounds were analyzed using various spectroscopic methods, although they showed no significant inhibition of bacteria and fungi in antimicrobial studies (Ahyak et al., 2016).
  • Catalytic Applications

    • Primary amine-thiourea derivatives are used as catalysts for the conjugate addition of ketones to nitroalkenes. This process, which includes 1-Ethyl-3-(3-methylphenyl)thiourea, demonstrates a broad substrate scope and high enantioselectivity, indicating the potential for diverse applications in organic synthesis (Huang & Jacobsen, 2006).
  • DNA-Binding Studies and Biological Activities

    • Thiourea derivatives have been investigated for their anti-cancer potential through DNA interaction studies. Although not directly related to 1-Ethyl-3-(3-methylphenyl)thiourea, these studies provide insights into the broader implications of thiourea compounds in medicinal chemistry (Tahir et al., 2015).
  • Antifungal and Antimicrobial Activities

    • Thiourea derivatives, including similar structures to 1-Ethyl-3-(3-methylphenyl)thiourea, have been evaluated for their antifungal activities against fungi and yeast, demonstrating potential as bioactive agents in this field (del Campo et al., 2004).
  • Regioselectivity in Drug Synthesis

    • The compound has been studied in the context of its cyclization reaction with α-bromoketone, which is an important consideration in the creation of potential drugs. This research provides valuable information about the structural and reactive properties of thiourea derivatives (Perekhoda et al., 2017).
  • Structural Studies and Hydrogen Bonding

    • Research on N1-alkyl-N2-arylthioureas, including 1-Ethyl-3-(3-methylphenyl)thiourea, focuses on understanding their structure and hydrogen bonding characteristics, which are essential for predicting their behavior in different applications (Wawer & Koleva, 1996).

Future Directions

Thioureas have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems . Future research could focus on exploring these properties further and finding new applications for these compounds.

properties

IUPAC Name

1-ethyl-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGLSQPIVEIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357631
Record name 1-ethyl-3-(3-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(3-methylphenyl)thiourea

CAS RN

87043-38-7
Record name NSC131962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-3-(3-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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